molecular formula C9H12ClNO2 B554969 (S)-Methyl 2-amino-2-phenylacetate hydrochloride CAS No. 15028-39-4

(S)-Methyl 2-amino-2-phenylacetate hydrochloride

Cat. No. B554969
CAS RN: 15028-39-4
M. Wt: 201.65 g/mol
InChI Key: DTHMTBUWTGVEFG-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 2-amino-2-phenylacetate hydrochloride, also known as S-MAP, is an organic compound that has been used in scientific research for many years. S-MAP is a chiral molecule that is composed of a methyl group, two amino groups, and a phenyl group, all of which are connected by a carbon atom. This compound has been studied for its potential use in a variety of applications, including drug synthesis, biocatalysis, and the study of biochemical and physiological effects.

Scientific Research Applications

  • Pharmaceutical Synthesis and Analysis : This compound is involved in the synthesis of various pharmaceuticals. For instance, it has been used in the synthesis of methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo- 1-phenylethyl]amino}acetate, which exhibited antibacterial activity against Gram-positive and Gram-negative bacteria (Karai et al., 2018).

  • Analytical Chemistry : It has been identified as an impurity in certain drug syntheses, such as in methamphetamine produced via reductive amination, highlighting its role in forensic and analytical chemistry (Toske et al., 2017).

  • Microbiology and Biochemistry : In microbiological research, derivatives of phenylacetic acid (related to the compound ) have been studied for their effects on bacteria and other microorganisms, like in the work involving Curvularia lunata (Varma et al., 2006).

  • Organic Chemistry and Material Science : Research in organic chemistry has led to the development of novel compounds for industrial applications, such as in the synthesis of thio-1,3,4-oxadiazol-2-yl derivatives for use in photoelectronic devices (Shafi et al., 2021).

  • Enzyme Research : The compound has been used in studies involving enzymes, such as Penicillin acylase, for the selective resolution of isomers in pharmaceutical synthesis (Topgi et al., 1999).

  • Cancer Research : In cancer research, derivatives of phenylacetic acid have been investigated for their cytostatic effects and antitumor activity (Catsoulacos et al., 1992).

  • Agricultural Science : There are studies on the plant growth-regulating substances, exploring how different derivatives of phenylacetic acid influence plant growth (Chamberlain & Wain, 1971).

properties

IUPAC Name

methyl (2S)-2-amino-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h2-6,8H,10H2,1H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHMTBUWTGVEFG-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459060
Record name Methyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-amino-2-phenylacetate hydrochloride

CAS RN

15028-39-4
Record name Methyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-2-Phenylglycine methyl ester hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of (S)-phenylglycine (50 g, 0.3 mol) in MeOH (500 mL) at 0° C. was added thionyl chloride (42.84 g, 0.36 mol) dropwise. After stirring for 2 h, the solvent was concentrated, and the precipitated solid was washed with diethyl ether to afford product 8 (65 g, 97.6%). 1H NMR (400 MHz, D2O) δ 3.70 (s, 3 H), 5.17 (s, 1 H), 7.35-7.41 (m, 5 H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
42.84 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Yield
97.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Methyl 2-amino-2-phenylacetate hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-Methyl 2-amino-2-phenylacetate hydrochloride
Reactant of Route 3
Reactant of Route 3
(S)-Methyl 2-amino-2-phenylacetate hydrochloride
Reactant of Route 4
Reactant of Route 4
(S)-Methyl 2-amino-2-phenylacetate hydrochloride
Reactant of Route 5
(S)-Methyl 2-amino-2-phenylacetate hydrochloride
Reactant of Route 6
Reactant of Route 6
(S)-Methyl 2-amino-2-phenylacetate hydrochloride

Citations

For This Compound
1
Citations
H Bregman, N Chakka, A Guzman-Perez… - Journal of medicinal …, 2013 - ACS Publications
Tankyrase (TNKS) is a poly-ADP-ribosylating protein (PARP) whose activity suppresses cellular axin protein levels and elevates β-catenin concentrations, resulting in increased …
Number of citations: 83 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.